molecular formula C13H20O4 B13408566 methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate

methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate

Cat. No.: B13408566
M. Wt: 240.29 g/mol
InChI Key: XCZTYYQNVNLGKI-NSCUHMNNSA-N
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Description

Methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate is an ester compound characterized by its unique structure, which includes a cyclopentyl ring, a hydroxypent-2-enyl group, and an acetate moiety. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetate groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate is unique due to its complex structure, which includes a cyclopentyl ring and a hydroxypent-2-enyl group. This complexity imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate

InChI

InChI=1S/C13H20O4/c1-17-13(16)9-10-6-7-12(15)11(10)5-3-2-4-8-14/h2-3,10-11,14H,4-9H2,1H3/b3-2+

InChI Key

XCZTYYQNVNLGKI-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)CC1CCC(=O)C1C/C=C/CCO

Canonical SMILES

COC(=O)CC1CCC(=O)C1CC=CCCO

Origin of Product

United States

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